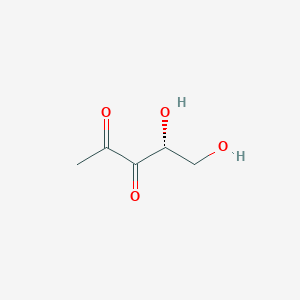
(R)-4,5-Dihydroxypentane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4,5-Dihydroxypentane-2,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbial Communication and Quorum Sensing
Case Study : Research has demonstrated that DPD's role in quorum sensing significantly affects biofilm formation and virulence in pathogenic bacteria. For instance, studies have shown that manipulating DPD levels can alter the behavior of biofilms formed by Pseudomonas aeruginosa, impacting its pathogenicity and resistance to treatments .
Synthetic Chemistry Applications
Synthesis of Derivatives : DPD serves as a versatile building block in organic synthesis. Its structure allows for the creation of various derivatives through chemical modifications. For example, Ruthenium-catalyzed reactions have been employed to synthesize regioselective compounds from DPD, showcasing its utility in developing complex organic molecules .
Table 1: Synthesis Routes and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Ruthenium-catalyzed Azide-Alkyne | 1,4-Dioxane, reflux | 89 |
| Chlorination of Oximes | N-chlorosuccinimide | Varies |
| Hydrolysis of Protected DPD | Acidic conditions | >95 |
The ability to produce isotopically labeled versions of DPD enhances its application in mechanistic studies and tracking in biological systems .
Therapeutic Potential
Antimicrobial Properties : Emerging research indicates that DPD may possess antimicrobial properties. The compound's ability to interfere with quorum sensing mechanisms can be harnessed to develop novel antimicrobial agents that inhibit biofilm formation without exerting traditional antibiotic pressure .
Case Study : A study explored the effects of DPD derivatives on pathogenic fungi, demonstrating that certain modifications could enhance their efficacy against biofilms formed by Candida albicans. The findings suggest that targeting quorum sensing pathways could provide a new strategy for combating resistant infections .
Analytical Chemistry Applications
Detection Methods : Due to its instability and low ionization potential, direct detection of DPD poses challenges in analytical chemistry. However, derivatization techniques have been developed to quantify DPD in biological samples effectively. For instance, reacting DPD with specific reagents allows for its detection using LC-MS/MS techniques .
Analyse Chemischer Reaktionen
Hydration and Cyclization Equilibria
R-DPD exists in equilibrium with hydrated and cyclic forms due to its reactive diketone and diol groups:
Notes :
- Cyclic forms dominate in aqueous media, complicating isolation .
- Borate stabilizes the linear form via AI-2 complexation .
Reactivity with Nucleophiles
R-DPD undergoes nucleophilic additions due to its α,β-diketone system:
a. Reaction with Amines
- Product : Quinoxaline derivatives (via condensation with o-phenylenediamine).
- Yield : 72–89% under RuO₂/NaIO₄ catalysis .
- Application : Structural confirmation via NMR and crystallography .
b. Triazole Formation
- Reagents : Azides (e.g., benzyl azide) under Cu(I)-catalyzed click conditions.
- Product : 1,4-Disubstituted triazoles (regioselectivity >90%) .
- Conditions : CHCl₃/ACN/H₂O (1:1:1), 24 h, 25°C .
Enzymatic Phosphorylation
R-DPD interacts with ATP in bacterial signaling pathways:R DPD+ATPkinase 2R 2 hydroxy 3 4 dioxopentyl phosphate+ADP+H+
- Enzyme : Putative kinase (homolog of LuxP/LuxQ in Vibrio spp.) .
- Biological Role : Phosphorylated R-DPD modulates quorum-sensing pathways, albeit with lower activity than S-DPD .
Oxidative Degradation
R-DPD is sensitive to oxidative conditions:
- Agents : KIO₄, RuO₂, or O₂.
- Products : Short-chain carboxylic acids (e.g., acetic acid, glyoxylic acid) .
- Mechanism : C–C bond cleavage at diketone positions .
Biological Activity Comparison
Derivatization for Structural Studies
- Isoxazole Synthesis :
- Borate Complexation :
Stability and Storage
Eigenschaften
CAS-Nummer |
188674-57-9 |
|---|---|
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(4R)-4,5-dihydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
UYTRITJAZOPLCZ-SCSAIBSYSA-N |
SMILES |
CC(=O)C(=O)C(CO)O |
Isomerische SMILES |
CC(=O)C(=O)[C@@H](CO)O |
Kanonische SMILES |
CC(=O)C(=O)C(CO)O |
Synonyme |
2,3-Pentanedione, 4,5-dihydroxy-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















